Methyl 3-(chloromethyl)-5-cyanobenzoate
CAS No.:
Cat. No.: VC19891099
Molecular Formula: C10H8ClNO2
Molecular Weight: 209.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8ClNO2 |
|---|---|
| Molecular Weight | 209.63 g/mol |
| IUPAC Name | methyl 3-(chloromethyl)-5-cyanobenzoate |
| Standard InChI | InChI=1S/C10H8ClNO2/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-4H,5H2,1H3 |
| Standard InChI Key | XFLIBQOGDLEIGN-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)C#N)CCl |
Introduction
Chemical Identity and Structural Properties
Methyl 3-(chloromethyl)-5-cyanobenzoate is a white to off-white crystalline solid with a molecular weight of 209.63 g/mol and the IUPAC name methyl 3-(chloromethyl)-5-cyanobenzoate. Key physicochemical properties include:
The compound’s structure enables diverse reactivity: the chloromethyl group undergoes nucleophilic substitution, while the cyano group participates in condensation or cycloaddition reactions .
Synthetic Methodologies
Nucleophilic Substitution and Hydrolysis
A two-step synthesis is described in patent CN101891649B :
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Step 1: 3-Chloromethyl benzoic acid methyl ester reacts with nitrogen-containing compounds (e.g., hexamethylenetetramine) in alkaline conditions to form a Sievert salt. Hydrolysis in acidic media yields 3-aldehyde benzoic acid methyl ester.
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Step 2: The aldehyde intermediate undergoes a reflux reaction with hydroxylamine and formic acid, followed by ion exchange and crystallization to produce the final product (yield >80%, purity >98%) .
Alternative routes involve chloromethylation of methyl benzoate derivatives using paraformaldehyde and AlCl₃, yielding meta-substituted products .
Applications in Pharmaceutical Synthesis
Anticancer Agents
Methyl 3-(chloromethyl)-5-cyanobenzoate derivatives are precursors to quinazolinones, which exhibit potent anticancer activity. For example, compound 101 (derived from 6-chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinone) inhibits leukemia (IC₅₀ = 5.8 µM) and breast cancer cells (IC₅₀ = 0.34 µM) by disrupting microtubule polymerization .
Central Nervous System (CNS) Therapeutics
The compound’s cyano group is integral to synthesizing mGluR5 antagonists, such as MPEP analogs, which target anxiety and addiction . Structural modifications at the 3-position (e.g., CN substitution) enhance binding affinity (Kᵢ < 1 nM) but may introduce toxicity .
| Protective Measure | Protocol |
|---|---|
| Personal Protective Equipment | Gloves, goggles, lab coat |
| Ventilation | Chemical fume hood mandatory |
| First Aid | Flush eyes/skin with water; seek medical attention |
Analytical Characterization
Spectroscopic Data
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IR: Peaks at 1720 cm⁻¹ (ester C=O), 2220 cm⁻¹ (C≡N), and 680 cm⁻¹ (C-Cl) .
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NMR (¹H): δ 3.95 (s, 3H, OCH₃), δ 4.75 (s, 2H, CH₂Cl), δ 7.5–8.1 (m, 3H, aromatic) .
Chromatography
HPLC analysis (C18 column, acetonitrile/water) confirms purity >98% with a retention time of 6.2 min .
Industrial and Research Significance
The compound’s dual functionality enables its use in:
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